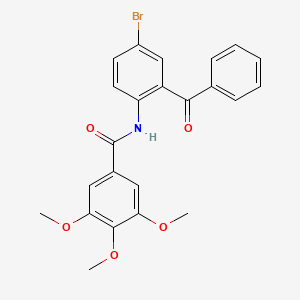![molecular formula C15H20N4O3 B2992763 3-isopentyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899751-50-9](/img/structure/B2992763.png)
3-isopentyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-isopentyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a complex organic molecule. It contains an isopentyl group, which is a five-carbon alkyl group or substituent with the chemical formula -C5H11 . It also contains a purine base, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isopentyl group would likely provide some steric bulk, while the oxazolo and purine rings would contribute to the compound’s aromaticity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all play a role. For instance, the isopentyl group is a nonpolar alkyl group, which could make the compound hydrophobic .科学的研究の応用
Antiviral Applications
Research has focused on the synthesis and evaluation of purine analogues, including guanosine derivatives, for their antiviral properties. These compounds have been tested against viruses such as the Semliki Forest virus, showing varying degrees of activity. The structural modifications aim to enhance antiviral efficacy while minimizing toxicity (G. D. Kini et al., 1991).
Anticancer and Anti-HIV-1 Activities
The synthesis of triazolo[4,3-e]purine derivatives has been described, with some compounds exhibiting considerable anticancer activity against various cancer cell lines. Additionally, specific derivatives displayed moderate anti-HIV-1 activity, demonstrating the potential of purine analogues in cancer and HIV-1 therapy (F. Ashour et al., 2012).
Antimicrobial Properties
Further modifications and evaluations of purine analogues have led to compounds with antimicrobial properties. These studies aim to find new therapeutic candidates with improved activity against various microbial pathogens, highlighting the versatility of purine-based compounds in addressing different microbial infections.
Antiprotozoal Activity
Investigations into the therapeutic potential of purine analogues against protozoal diseases such as leishmaniasis and Chagas disease have been conducted. Metal complexes with triazolo[1,5-a]pyrimidines, showing similarity to purines, exhibited antiparasitic activity, suggesting their potential use in treating neglected tropical diseases (J. M. Salas et al., 2017).
作用機序
The mechanism of action of a compound depends on its intended use or biological activity. For example, many drugs that contain a purine ring work by interacting with enzymes or receptors in the body . Without more information, it’s hard to speculate on the mechanism of action of this specific compound.
将来の方向性
特性
IUPAC Name |
4,7,8-trimethyl-2-(3-methylbutyl)purino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-8(2)6-7-18-13(20)11-12(17(5)15(18)21)16-14-19(11)9(3)10(4)22-14/h8H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFVILXVIRKXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2992681.png)
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3-chloro-4-methylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2992682.png)
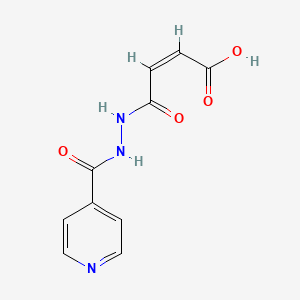

![N-((6-bromobenzo[d][1,3]dioxol-5-yl)carbamothioyl)benzamide](/img/structure/B2992687.png)
![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(4-bromo-2-fluorophenyl)-2-fluorobenzamide](/img/structure/B2992692.png)
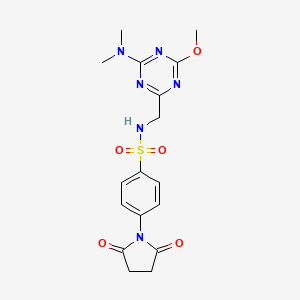
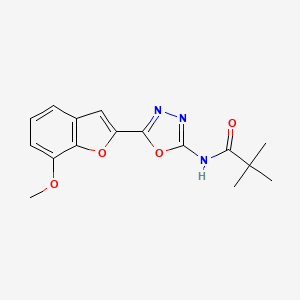
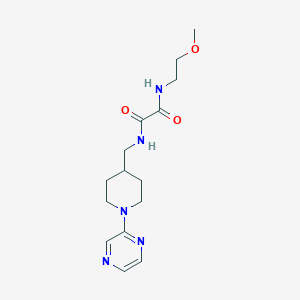
![6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2992699.png)
![(E)-3-(2-fluorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide](/img/structure/B2992700.png)


